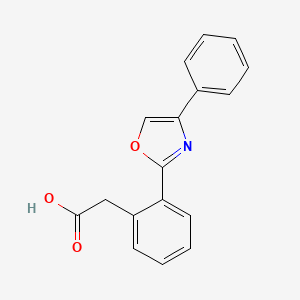
Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-: is a chemical compound with the molecular formula C17H13NO3 It is known for its unique structure, which includes a benzene ring, an acetic acid group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- typically involves the reaction of benzeneacetic acid with 4-phenyl-2-oxazole under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: In chemistry, Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: In biology, this compound is investigated for its potential biological activity. It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: In medicine, Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is explored for its potential therapeutic applications. It may be studied for its effects on specific diseases or conditions, such as inflammation or cancer.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure makes it valuable for the development of new materials and products.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenylacetic acid: Similar structure but lacks the oxazole ring.
Benzoxazole: Contains the oxazole ring but lacks the benzeneacetic acid group.
2-Phenyl-2-oxazoline: Similar structure but with different functional groups.
Uniqueness: Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is unique due to its combination of a benzene ring, acetic acid group, and oxazole ring
Biological Activity
Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzeneacetic acid moiety linked to a 2-oxazole ring substituted with a phenyl group. Its molecular formula is C15H13N1O2 with a molecular weight of approximately 241.27 g/mol. The presence of the oxazole ring is significant for its biological activity, as it can influence interactions with biological targets.
Pharmacological Activities
Research indicates that Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- exhibits several pharmacological activities:
- Anti-inflammatory Activity : Studies have shown that derivatives of oxazole compounds can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. For instance, certain oxazole derivatives demonstrated IC50 values lower than standard anti-inflammatory drugs like celecoxib .
- Analgesic Effects : The compound has been evaluated for its analgesic properties, with some derivatives showing significant pain relief comparable to conventional analgesics .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
The biological activity of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The oxazole ring may facilitate binding to enzyme active sites, inhibiting their function and thereby reducing inflammation or pain.
- Cell Signaling Modulation : The compound might influence signaling pathways involved in pain perception and inflammatory responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the oxazole class:
Properties
CAS No. |
104907-28-0 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-[2-(4-phenyl-1,3-oxazol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C17H13NO3/c19-16(20)10-13-8-4-5-9-14(13)17-18-15(11-21-17)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20) |
InChI Key |
BQZMPBIXAGBCHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)C3=CC=CC=C3CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















